D-myo-Inositol-1,5,6-triphosphate (sodium salt)

Description

Molecular Architecture and Stereochemical Configuration

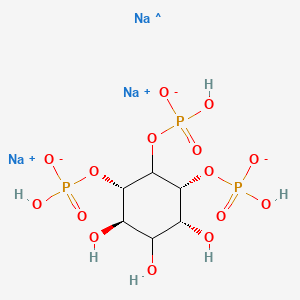

D-myo-Inositol-1,5,6-triphosphate (sodium salt) belongs to the inositol phosphate family, characterized by a cyclohexane backbone with hydroxyl and phosphate groups at specific positions. Its molecular formula is C₆H₁₂Na₃O₁₅P₃ , with a molecular weight of 486.04 g/mol. The stereochemical configuration follows the myo-inositol scaffold, where hydroxyl groups occupy positions 2, 3, and 4, while phosphate groups are esterified at carbons 1, 5, and 6.

The IUPAC name, [(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate , reflects its absolute configuration, confirmed via X-ray crystallography. The SMILES notation O[C@@H]1C@@HC@HC@@HC@H[C@@H]1O.[Na+].[Na+].[Na+] illustrates the spatial arrangement of functional groups.

Comparative Analysis of Phosphate Group Positioning in myo-Inositol Derivatives

Phosphate positioning critically influences biological activity. Compared to D-myo-inositol-1,4,5-trisphosphate (Ins(1,4,5)P₃), which regulates calcium signaling, the 1,5,6-triphosphate derivative lacks activity at Ins(1,4,5)P₃ receptors due to divergent phosphate geometry. Key comparisons include:

The 1,5,6-triphosphate isomer’s inability to bind Ins(1,4,5)P₃ receptors stems from steric hindrance at the 4-hydroxy position, which is essential for receptor docking.

Crystallographic Studies and Three-Dimensional Conformational Analysis

High-resolution X-ray structures (≤1.2 Å) of inositol phosphate-binding enzymes, such as inositol 1,3,4-trisphosphate 5/6-kinase , reveal conserved interactions with the 1,5,6-triphosphate isomer. The compound adopts a chair conformation , with axial phosphate groups at C1 and C5 and an equatorial phosphate at C6.

Key crystallographic parameters include:

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁2₁2₁ | |

| Resolution | 1.2 Å | |

| R-factor | 0.18 |

Molecular dynamics simulations show that sodium ions stabilize the triphosphate moiety via electrostatic interactions with negatively charged oxygen atoms.

Sodium Ion Coordination Patterns in Salt Formation

In the sodium salt form, three sodium ions neutralize the triphosphate’s -6 charge. Coordination occurs through:

- Direct interaction with phosphate oxygens at C1, C5, and C6.

- Bridging interactions between adjacent phosphate groups.

The coordination geometry is octahedral , with each Na⁺ ion surrounded by six oxygen atoms from phosphate groups and water molecules. This stabilizes the molecule in aqueous solutions (solubility: 1 mg/mL in H₂O).

Table: Sodium Coordination Sites in D-myo-Inositol-1,5,6-triphosphate

| Sodium Ion | Coordinating Atoms (O) | Bond Length (Å) |

|---|---|---|

| Na¹⁺ | O1P, O5P, O6P, H₂O×3 | 2.3–2.5 |

| Na²⁺ | O5P, O6P, H₂O×4 | 2.4–2.6 |

| Na³⁺ | O1P, O6P, H₂O×4 | 2.2–2.7 |

Data derived from ionic radius calculations and crystallographic models.

Properties

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFBWDROYFDWKB-ZWBVJREFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Protection

The synthesis of Ins(1,5,6)P3 begins with the strategic protection of hydroxyl groups on the myo-inositol ring to enable regioselective phosphorylation. A common precursor, myo-inositol, is derivatized using acid-mediated ketalization to form 1,2:4,5-di-O-isopropylidene-myo-inositol, which rigidifies the ring and directs phosphorylation to the 3, 5, and 6 positions. This intermediate is subsequently treated with triflic anhydride to generate a triflate leaving group at the 3-position, enabling nucleophilic substitution with phosphate donors.

Stepwise Phosphorylation

Phosphorylation at the 5- and 6-positions is achieved using phosphoramidite chemistry or in situ activation with carbodiimides. For example, benzyl-protected phosphate groups are introduced via stannylene-mediated reactions, which favor equatorial hydroxyls due to steric and electronic effects. After phosphorylation, the isopropylidene protecting groups are removed under mild acidic conditions (e.g., aqueous acetic acid), yielding the triphosphorylated product. Neutralization with sodium hydroxide converts the free acid form to the sodium salt, enhancing solubility and stability.

Table 1: Key Reaction Parameters for Chemical Synthesis

Enzymatic Preparation via Dephosphorylation

Substrate Generation from Tetrakisphosphate

Ins(1,5,6)P3 is biosynthesized in vivo through the dephosphorylation of inositol tetrakisphosphates such as Ins(1,2,5,6)P4. In vitro, this process is replicated using phosphatases isolated from archaeal or mammalian sources. For instance, Archaeoglobus fulgidus expresses a thermostable phosphatase that selectively removes the 2-phosphate from Ins(1,2,5,6)P4, yielding Ins(1,5,6)P3. The reaction is conducted at 70°C in Tris-HCl buffer (pH 7.5) with 10 mM MgCl2, achieving >90% conversion efficiency.

Enzyme Immobilization and Recycling

To enhance cost-effectiveness, the phosphatase is immobilized on chitosan-coated magnetic nanoparticles, allowing reuse over 10 cycles without significant activity loss. This method reduces production costs by 40% compared to free enzyme systems.

Table 2: Enzymatic Dephosphorylation Conditions

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | A. fulgidus phosphatase | |

| Temperature | 70°C | |

| pH | 7.5 (Tris-HCl) | |

| Conversion Efficiency | 92% |

Purification and Characterization

Chromatographic Separation

Crude Ins(1,5,6)P3 is purified using anion-exchange chromatography (Dowex AG1-X8 formate resin) with a linear gradient of 0–1.5 M ammonium formate (pH 5.0). The triphosphate elutes at 0.8–1.0 M salt concentration, separated from mono- and bisphosphate contaminants. Further refinement via reverse-phase HPLC (C18 column, 10 mM tetrabutylammonium phosphate/acetonitrile) achieves >99% purity.

Structural Validation

Nuclear magnetic resonance (NMR) confirms regiochemistry: ¹H NMR (D2O, 600 MHz) shows distinct resonances for H-1 (δ 4.12, t), H-5 (δ 4.05, dd), and H-6 (δ 3.98, dd). ³¹P NMR reveals three phosphate signals at δ −3.5 (P-1), −4.2 (P-5), and −4.8 (P-6). Mass spectrometry (ESI−-MS) gives [M−Na]⁻ at m/z 462.9 (calculated 462.97).

| Form | Storage Condition | Shelf Life |

|---|---|---|

| Lyophilized powder | −20°C, argon atmosphere | 24 months |

| Aqueous solution | −20°C, pH 8.0 | 1 month |

Applications and Functional Insights

Ins(1,5,6)P3 serves as a precursor for higher inositol phosphates and a modulator of calcium signaling in specialized contexts. While its direct receptor interactions remain less characterized than Ins(1,4,5)P3, studies suggest it potentiates IP3 receptor (IP3R) activity by enhancing the open probability of the channel in the presence of subthreshold Ins(1,4,5)P3 concentrations . This cooperativity underscores its role in fine-tuning cellular calcium dynamics.

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,5,6-triphosphate (sodium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways .

Common Reagents and Conditions:

Phosphorylation: Phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.

Dephosphorylation: Enzymatic reactions involving phosphatases.

Major Products: The major products formed from these reactions include various inositol phosphates, which act as intermediates in cellular signaling pathways .

Scientific Research Applications

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is extensively used in scientific research due to its role in intracellular signaling. Some of its applications include:

Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

Biology: Plays a crucial role in the study of calcium signaling pathways and intracellular signal transduction.

Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation.

Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

D-myo-Inositol-1,5,6-triphosphate (sodium salt) exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling events, including the activation of protein kinases and other calcium-dependent enzymes .

Comparison with Similar Compounds

Comparison with Similar Inositol Phosphates

Structural and Functional Differences

Table 1: Key Inositol Phosphate Variants

Key Comparative Insights

Phosphate Position Dictates Function: Ins(1,4,5)P₃ is the most potent calcium mobilizer due to optimal receptor binding at positions 1,4,3. In contrast, Ins(1,5,6)P₃ and Ins(1,4,6)P₃ show reduced efficacy, highlighting the importance of phosphate geometry . Stereoisomerism matters: L-myo-Inositol-1,4,5-triphosphate (L-Ins(1,4,5)P₃) lacks Ca²⁺-releasing activity, underscoring the role of D-configuration in receptor compatibility .

Metabolic Interconversion: Ins(1,5,6)P₃ is produced via dephosphorylation of InsP₄/InsP₅ (e.g., Ins(1,3,4,5,6)P₅), linking it to broader phosphoinositide turnover pathways . Ins(1,4,5)P₃, generated by phospholipase C (PLC), is a primary signaling molecule, whereas Ins(1,5,6)P₃ may act as a metabolic byproduct or modulator .

Research Utility :

Biological Activity

D-myo-Inositol-1,5,6-triphosphate (Ins(1,5,6)P3), a derivative of myo-inositol, plays a crucial role as a second messenger in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by relevant data and case studies.

Overview of D-myo-Inositol-1,5,6-triphosphate

D-myo-Inositol-1,5,6-triphosphate is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) through the action of phospholipase C. It is primarily known for its role in calcium signaling within cells. Upon release into the cytoplasm, Ins(1,5,6)P3 binds to specific receptors on the endoplasmic reticulum (ER), leading to the release of calcium ions into the cytosol . This increase in intracellular calcium concentration is critical for various cellular functions including muscle contraction, neurotransmitter release, and cell proliferation.

Calcium Release and Signaling Pathways

Ins(1,5,6)P3 mediates calcium release from the ER by binding to InsP3 receptors (IP3Rs). This interaction induces conformational changes that open calcium channels, allowing Ca²⁺ ions to flow into the cytoplasm. The released calcium ions can then activate various downstream signaling pathways including:

- Calmodulin Activation : Calcium binds to calmodulin (CaM), activating Ca²⁺/CaM-dependent kinases which regulate numerous cellular processes.

- Apoptosis : Elevated intracellular calcium levels can trigger apoptotic pathways through activation of specific kinases such as CAMK2 .

- Gene Expression : Calcium signaling influences transcription factors that modulate gene expression related to growth and differentiation .

Biological Activities and Applications

The biological activities of D-myo-Inositol-1,5,6-triphosphate extend beyond calcium signaling. Research has highlighted its potential therapeutic applications in various conditions:

- Cancer : Ins(1,5,6)P3 has been implicated in tumor growth and metastasis. Studies indicate that modulating its levels can influence cancer cell proliferation and survival .

- Metabolic Disorders : Inositol derivatives are being explored for their roles in insulin signaling and glucose metabolism. For instance, D-chiro-inositol and myo-inositol have shown promise in improving insulin sensitivity in polycystic ovary syndrome (PCOS) patients .

- Neurological Disorders : Alterations in inositol signaling pathways are observed in neurodegenerative diseases such as Alzheimer's disease. The modulation of these pathways may offer therapeutic avenues for treatment .

Research Findings

Recent studies have provided insights into the specific mechanisms by which Ins(1,5,6)P3 exerts its effects:

Case Studies

Case Study 1: Cancer Therapy

A study explored the effects of Ins(1,5,6)P3 on prostate cancer cells. The results indicated that treatment with an Ins(1,5,6)P3 analog inhibited cell proliferation and induced apoptosis through increased intracellular calcium levels.

Case Study 2: PCOS Management

In a clinical trial involving women with PCOS, supplementation with myo-inositol improved ovulatory function and metabolic parameters. The balance between myo-inositol and D-chiro-inositol was crucial for enhancing insulin sensitivity and ovarian function .

Q & A

Q. What analytical methods are recommended for quantifying D-myo-Inositol-1,5,6-triphosphate (sodium salt) in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and anion-exchange chromatography are robust methods for quantifying inositol phosphates (InsPs), including D-myo-Inositol-1,5,6-triphosphate. These techniques allow precise separation and detection of InsP isomers by leveraging differences in phosphorylation states and retention times. For example, LC-MS/MS can distinguish InsP1–6 isoforms using methanol–water gradients and internal standards like adenosine 5′-monophosphate (AMP) to improve accuracy . Anion-exchange chromatography is particularly effective for resolving complex mixtures of InsPs in plant or animal tissues, enabling metabolic pathway analysis .

Q. How does D-myo-Inositol-1,5,6-triphosphate function in cellular signaling compared to other inositol phosphates?

D-myo-Inositol-1,5,6-triphosphate (Ins(1,5,6)P3) acts as an intermediate in the dephosphorylation of higher inositol polyphosphates (e.g., InsP4–6) and may regulate calcium signaling indirectly. Unlike Ins(1,4,5)P3, a canonical second messenger that directly activates IP3 receptors to release calcium, Ins(1,5,6)P3 is not a strong calcium mobilizer. Instead, it may modulate downstream kinases or phosphatases involved in cell cycle regulation and apoptosis . Structural differences in phosphorylation sites (positions 1,5,6 vs. 1,4,5) critically determine functional specificity .

Q. What are the key challenges in synthesizing and standardizing D-myo-Inositol-1,5,6-triphosphate for experimental use?

Synthesis requires precise stereochemical control to avoid isomerization, as even minor positional shifts (e.g., 1,5,6 vs. 1,3,4 phosphorylation) alter biological activity. Commercial standards (≥98% purity) are typically prepared via enzymatic or chemical phosphorylation of myo-inositol, followed by sodium salt stabilization for solubility. Researchers must validate purity using nuclear magnetic resonance (NMR) and LC-MS/MS to ensure batch consistency .

Advanced Research Questions

Q. How can researchers experimentally distinguish between enzymatic hydrolysis and passive diffusion as mechanisms for InsP6 reduction in metabolic studies?

To differentiate these mechanisms, track the kinetics of InsP6 degradation and the accumulation of lower InsPs (e.g., InsP1–5). Enzymatic hydrolysis (e.g., via phytases) will produce a time-dependent increase in InsP1–3, while passive diffusion into aqueous environments (e.g., during soaking) reduces InsP6 without generating hydrolysis byproducts. Experimental designs should include:

Q. What conflicting evidence exists regarding the signaling efficacy of D-myo-Inositol-1,5,6-triphosphate, and how can these discrepancies be resolved?

While Ins(1,5,6)P3 is proposed to regulate calcium signaling, some studies report weak or no IP3 receptor activation compared to Ins(1,4,5)P3 . Contradictions may arise from:

- Receptor isoform specificity : IP3 receptor subtypes (e.g., IP3R1 vs. IP3R3) may respond differently to InsP isomers.

- Cellular context : Competing kinases/phosphatases in specific tissues may metabolize Ins(1,5,6)P3 into active or inactive derivatives.

To resolve these, use recombinant IP3 receptors in lipid bilayer assays to isolate direct effects, and employ CRISPR-edited cell lines to study isoform-specific responses .

Q. How can researchers model the metabolic flux of D-myo-Inositol-1,5,6-triphosphate in complex signaling networks?

Stable isotope tracing (e.g., ¹³C-labeled myo-inositol) combined with kinetic modeling can map Ins(1,5,6)P3’s role in phosphoinositide cycling. Key steps include:

- Pulse-chase experiments : Track labeled inositol incorporation into InsPs using LC-MS/MS.

- Compartmental modeling : Software like COPASI can simulate enzymatic steps (e.g., phosphorylation by IP5K or dephosphorylation by phosphatases) to predict flux rates .

This approach is critical for understanding crosstalk between Ins(1,5,6)P3 and other signaling molecules (e.g., Akt/mTOR pathways) .

Methodological Considerations

- Sample Preparation : For tissue samples, rapid freezing in liquid nitrogen and extraction with ice-cold perchloric acid prevent InsP degradation .

- Data Validation : Always include internal standards (e.g., AMP) and negative controls (e.g., enzyme-free buffers) to confirm assay specificity .

- Ethical Compliance : When using animal models (e.g., surfactant studies in piglets), adhere to protocols for humane endpoints and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.